

A Technical Guide to beta-L-Xylofuranose: Nomenclature, Properties, and Relevance in Research

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Compound of Interest

Compound Name: *beta-L-Xylofuranose*

Cat. No.: *B12887593*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beta-L-Xylofuranose**, a pentose sugar of significant interest in various scientific disciplines. The document details its formal nomenclature, alternative names, and key physicochemical properties. Furthermore, it explores its biological significance, potential applications in drug development, and relevant experimental context.

Nomenclature and Identification

Correctly identifying and naming chemical compounds is fundamental in scientific research. This section outlines the IUPAC-sanctioned names and common synonyms for **beta-L-Xylofuranose**.

IUPAC Nomenclature

The systematic name for **beta-L-Xylofuranose**, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol^[1]. An alternative, and also correct, IUPAC name is beta-L-xylo-pentofuranose^[1]. The "beta" designation indicates the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is on the same side as the CH₂OH group in the Haworth projection. The "L" configuration

specifies the stereochemistry relative to L-glyceraldehyde. The "furanose" part of the name indicates a five-membered ring structure.

Alternative Names and Identifiers

In literature and chemical databases, **beta-L-Xylofuranose** may be referred to by several other names and identifiers, which are crucial for comprehensive database searches and procurement.

Identifier Type	Identifier	Source
Synonym	BETA-L-XYLOFURANOSE	PubChem[1]
CAS Number	41546-29-6	PubChem[1], precisionFDA[2]
PubChem CID	12182421	PubChem[1]
ChEBI ID	CHEBI:153151	PubChem[1]
FDA UNII	3KE2M5R4ZO	PubChem[1], precisionFDA[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **beta-L-Xylofuranose** is essential for its handling, characterization, and application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₅	PubChem[1]
Molecular Weight	150.13 g/mol	PubChem[1]
Appearance	White fine crystalline powder	ChemBK[3]
Melting Point	158-161 °C	ChemBK[3]
Boiling Point	375.36 °C at 760 mmHg	ChemBK[3]
Solubility	Soluble in water and glycerin; insoluble in ethanol and ether.	ChemBK[3]
Specific Rotation [α] _D	+173° (6 min) to +105.1° (22 hrs, c=3 in water)	ChemBK[3]
Density	1.681 g/cm ³	ChemBK[3]
Flash Point	180.812 °C	ChemBK[3]

Biological Significance and Applications in Drug Development

L-sugars, including L-xylose and its derivatives, are of growing interest in the field of drug development. Unlike their D-enantiomers, which are common in nature and readily metabolized, L-sugars are often resistant to metabolic enzymes. This property can be leveraged to create more stable and effective therapeutic agents.

L-nucleoside analogues, which incorporate L-sugars like L-xylofuranose, are a significant area of research for potential antiviral and anticancer drugs[4][5]. The resistance of the L-sugar moiety to enzymatic degradation can enhance the biological half-life of these drugs. Furthermore, L-xylulose, a related L-sugar, has been shown to inhibit α-glucosidase, suggesting a potential role in managing blood glucose levels[4].

Experimental Protocols

While specific, detailed protocols for the synthesis of **beta-L-Xylofuranose** are not readily available in public literature, a general approach can be inferred from the synthesis of related

xylofuranose derivatives. The following is a representative, generalized protocol for the preparation of a protected form of L-xylofuranose, which can then be deprotected to yield the final product. This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Generalized Synthesis of a Protected L-Xylofuranose Derivative

This protocol outlines a potential pathway starting from L-xylose.

Materials:

- L-xylose
- Anhydrous methanol
- Acetone
- Anhydrous copper sulfate
- Concentrated sulfuric acid (catalyst)
- Pyridine
- Acetic anhydride
- Sodium methoxide in methanol
- Dowex-50 (H⁺ form) resin
- Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Formation of the Di-O-isopropylidene-L-xylofuranose:

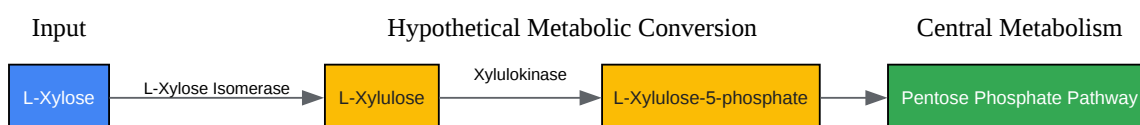
- Suspend L-xylose in a mixture of anhydrous acetone and methanol.
- Add anhydrous copper sulfate and a catalytic amount of concentrated sulfuric acid.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate), filter the solids, and concentrate the filtrate under reduced pressure.
- Purify the resulting di-O-isopropylidene-L-xylofuranose by column chromatography.
- Acetylation of the Free Hydroxyl Group:
 - Dissolve the purified product in pyridine.
 - Add acetic anhydride and stir at room temperature.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, quench with methanol and remove the solvents under reduced pressure.
 - The resulting product is a protected acetylated L-xylofuranose derivative.
- Deprotection to Yield **beta-L-Xylofuranose**:
 - Dissolve the protected intermediate in anhydrous methanol.
 - Add a catalytic amount of sodium methoxide in methanol to remove the acetyl and isopropylidene protecting groups.
 - Monitor the deprotection by TLC.
 - Neutralize the reaction with Dowex-50 (H⁺ form) resin.
 - Filter the resin and concentrate the filtrate to obtain crude **beta-L-Xylofuranose**.
 - Further purification can be achieved by recrystallization or column chromatography.

Visualizing Relevant Pathways

To illustrate the broader context in which L-xylose and its derivatives are relevant, the following diagrams depict a hypothetical metabolic pathway and an enzymatic workflow.

Hypothetical Metabolic Pathway of L-Xylose

While the metabolic pathways of D-xylose are well-documented, the metabolism of L-xylose is less characterized. The following diagram illustrates a hypothetical pathway for L-xylose metabolism, drawing parallels with known D-xylose metabolic routes.

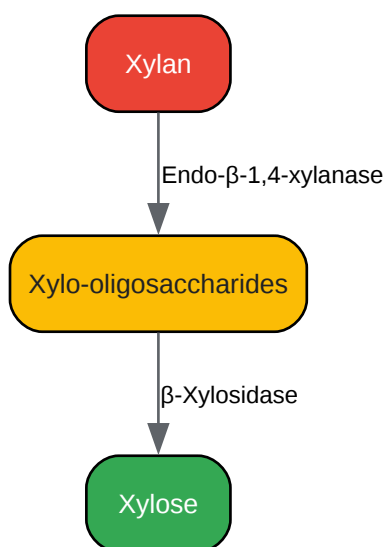


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Hypothetical L-Xylose Metabolic Pathway

Enzymatic Hydrolysis of Xylan for Xylose Production

beta-L-Xylofuranose is a form of xylose, which is a major component of hemicellulose in plant biomass. The enzymatic breakdown of xylan is a key process in biorefineries.



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Enzymatic Workflow for Xylan Hydrolysis

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